molecular formula C11H5ClF4N2 B2967154 4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine CAS No. 1443979-04-1

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2967154
CAS No.: 1443979-04-1
M. Wt: 276.62
InChI Key: JDNREARUSVFRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4-position, a fluorophenyl group at the 2-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution reaction of 4-chloro-2-methylthiopyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dimethylamine yields 4-dimethylamino-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) and an aromatic ring (fluorophenyl) makes it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF4N2/c12-9-5-8(11(14,15)16)17-10(18-9)6-1-3-7(13)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNREARUSVFRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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